![molecular formula C15H22O5 B108287 Benzene, 4-(2-(2-butoxyethoxy)ethoxy)-1,2-(methylenedioxy)- CAS No. 16386-43-9](/img/structure/B108287.png)
Benzene, 4-(2-(2-butoxyethoxy)ethoxy)-1,2-(methylenedioxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-(2-(2-butoxyethoxy)ethoxy)-1,2-(methylenedioxy)-, commonly known as BDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
BDM has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, BDM has been shown to exhibit antitumor, antiviral, and antibacterial activities. In agrochemicals, BDM has been used as a pesticide and herbicide. In materials science, BDM has been used as a building block for the synthesis of various polymers and materials.
Wirkmechanismus
The exact mechanism of action of BDM is not fully understood. However, studies have suggested that BDM may act by inhibiting various enzymes and proteins, such as DNA topoisomerase II and tubulin, which are involved in cell division and proliferation.
Biochemical and Physiological Effects:
Studies have shown that BDM can induce apoptosis, or programmed cell death, in cancer cells. BDM has also been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. In addition, BDM has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDM in lab experiments is its versatility and potential for various applications. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
Future research on BDM could focus on its potential applications in drug delivery systems, as well as its potential as a building block for the synthesis of new materials and polymers. Further studies could also explore the exact mechanism of action of BDM and its potential as a therapeutic agent for various diseases.
In conclusion, BDM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While there is still much to be learned about BDM, its versatility and potential make it a promising area of research for the future.
Eigenschaften
CAS-Nummer |
16386-43-9 |
---|---|
Produktname |
Benzene, 4-(2-(2-butoxyethoxy)ethoxy)-1,2-(methylenedioxy)- |
Molekularformel |
C15H22O5 |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O5/c1-2-3-6-16-7-8-17-9-10-18-13-4-5-14-15(11-13)20-12-19-14/h4-5,11H,2-3,6-10,12H2,1H3 |
InChI-Schlüssel |
XGFMWQQUKDCKNY-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC1=CC2=C(C=C1)OCO2 |
Kanonische SMILES |
CCCCOCCOCCOC1=CC2=C(C=C1)OCO2 |
Andere CAS-Nummern |
16386-43-9 |
Synonyme |
4-[2-(2-Butoxyethoxy)ethoxy]-1,2-(methylenedioxy)benzene |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.